molecular formula C17H27N3O17P2 B8776403 UDP-N-acetyl-D-glucosamine

UDP-N-acetyl-D-glucosamine

Cat. No.: B8776403
M. Wt: 607.4 g/mol
InChI Key: LFTYTUAZOPRMMI-CFRASDGPSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

UDP-N-acetyl-D-glucosamine is a nucleotide sugar and a coenzyme in metabolism. It is used by glycosyltransferases to transfer N-acetylglucosamine residues to substrates. This compound plays a crucial role in the biosynthesis of glycosaminoglycans, proteoglycans, and glycolipids .

Preparation Methods

UDP-N-acetyl-D-glucosamine can be produced through various methods including chemical, enzymatic, chemoenzymatic, and fermentative processes. One notable method involves whole-cell catalysis using Saccharomyces cerevisiae. The optimal conditions for this method include the use of sodium dihydrogen phosphate, vitamin B1, and a specific temperature . Another method involves the chemical synthesis of uridine-diphosphate-N-acetylglucosamine, which requires multiple steps and yields around 15% .

Chemical Reactions Analysis

UDP-N-acetyl-D-glucosamine undergoes various chemical reactions, primarily involving glycosylation. It is used by glycosyltransferases to transfer N-acetylglucosamine residues to substrates. This compound is also involved in intracellular signaling as a substrate for O-linked N-acetylglucosamine transferases, which install the O-GlcNAc post-translational modification . Common reagents used in these reactions include uridine 5′-monophosphate, glucosamine, and various enzymes .

Scientific Research Applications

UDP-N-acetyl-D-glucosamine has extensive applications in scientific research. In chemistry, it is used in the synthesis of glycosaminoglycans, proteoglycans, and glycolipids. In biology, it plays a role in intracellular signaling and nuclear pore formation. In medicine, it is involved in glucose sensing mechanisms and insulin sensitivity. In industry, it is used in the production of pharmaceuticals and functional materials based on oligosaccharides .

Mechanism of Action

UDP-N-acetyl-D-glucosamine exerts its effects by serving as a substrate for glycosyltransferases, which transfer N-acetylglucosamine residues to various substrates. This process is crucial for the biosynthesis of glycosaminoglycans, proteoglycans, and glycolipids. The compound is also involved in intracellular signaling and nuclear pore formation .

Comparison with Similar Compounds

UDP-N-acetyl-D-glucosamine is unique in its role as a nucleotide sugar and coenzyme in metabolism. Similar compounds include uridine-diphosphate-glucose, uridine-diphosphate-galactose, and uridine-diphosphate-mannose. These compounds also serve as substrates for glycosyltransferases but differ in the specific sugar residues they transfer .

Properties

Molecular Formula

C17H27N3O17P2

Molecular Weight

607.4 g/mol

IUPAC Name

[(2R,3R,4R,5S,6R)-3-acetamido-4,5-dihydroxy-6-(hydroxymethyl)oxan-2-yl] [[(2R,3S,4R,5R)-5-(2,4-dioxopyrimidin-1-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-hydroxyphosphoryl] hydrogen phosphate

InChI

InChI=1S/C17H27N3O17P2/c1-6(22)18-10-13(26)11(24)7(4-21)35-16(10)36-39(31,32)37-38(29,30)33-5-8-12(25)14(27)15(34-8)20-3-2-9(23)19-17(20)28/h2-3,7-8,10-16,21,24-27H,4-5H2,1H3,(H,18,22)(H,29,30)(H,31,32)(H,19,23,28)/t7-,8-,10-,11-,12-,13-,14-,15-,16-/m1/s1

InChI Key

LFTYTUAZOPRMMI-CFRASDGPSA-N

Isomeric SMILES

CC(=O)N[C@@H]1[C@H]([C@@H]([C@H](O[C@@H]1OP(=O)(O)OP(=O)(O)OC[C@@H]2[C@H]([C@H]([C@@H](O2)N3C=CC(=O)NC3=O)O)O)CO)O)O

SMILES

CC(=O)NC1C(C(C(OC1OP(=O)(O)OP(=O)(O)OCC2C(C(C(O2)N3C=CC(=O)NC3=O)O)O)CO)O)O

Canonical SMILES

CC(=O)NC1C(C(C(OC1OP(=O)(O)OP(=O)(O)OCC2C(C(C(O2)N3C=CC(=O)NC3=O)O)O)CO)O)O

physical_description

Solid

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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